molecular formula C11H15N5O5 B1678015 Nelarabine CAS No. 121032-29-9

Nelarabine

Cat. No. B1678015
M. Wt: 297.27 g/mol
InChI Key: IXOXBSCIXZEQEQ-XJCFNFQFSA-N
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Description

Nelarabine is a chemotherapy medication used for the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL). It is usually given to patients who have already received at least two other cancer medicines .


Synthesis Analysis

Nelarabine is a prodrug of the deoxyguanosine analogue, 9-β-D-arabinofuranose guanine (ara-G). Effective and operationally simple methods for the synthesis of nelarabine and ara-G were developed with high deuterium incorporation using D2O, CD3OD, and NaBD4 as deuterium sources .


Chemical Reactions Analysis

Nelarabine is rapidly demethylated by adenosine deaminase and converted into its active ingredient, 9-β-D-arabinofuranose guanine (ara-G), which induces the depletion of susceptible cells by inhibiting DNA synthesis .

Scientific Research Applications

Nelarabine in T-Cell Acute Lymphoblastic Leukemia and Lymphoma

Nelarabine has been extensively studied in the context of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL). Research indicates that Nelarabine, a prodrug of 9-beta-D-arabinofuranosylguanine (ara-G), shows significant antitumor activity in patients with relapsed or refractory T-ALL and T-LBL. For instance, DeAngelo et al. (2007) reported a complete remission rate of 31% in adults with T-ALL and T-LBL treated with Nelarabine (DeAngelo et al., 2007). Furthermore, a study by Gökbuget et al. (2011) showed that Nelarabine offers a curative option with subsequent stem cell transplantation in relapsed T-lymphoblastic leukemia/lymphoma, indicating its high single-drug activity (Gökbuget et al., 2011).

Nelarabine in Pediatric and Young Adult Patients

Nelarabine's efficacy in younger populations has been a significant focus of research. Berg et al. (2005) conducted a Phase II study in children and young adults with refractory T-cell malignancies, demonstrating nelarabine's ability to induce remissions in this demographic (Berg et al., 2005). Zwaan et al. (2017) further contributed to this research, examining the safety and efficacy of Nelarabine in children and young adults with relapsed or refractory T‐lineage acute lymphoblastic leukaemia or T‐lineage lymphoblastic lymphoma (Zwaan et al., 2017).

Nelarabine's Mechanism of Action and Pharmacology

Understanding Nelarabine's mechanism of action is crucial for its clinical applications. Nelarabine is metabolized into the cytotoxic metabolite ara-G triphosphate (ara-GTP), which competes with deoxyguanosine triphosphate for incorporation into DNA, ultimately leading to cell death. Sanford and Lyseng-Williamson (2008) provided a comprehensive overview of Nelarabine's pharmacology, highlighting its efficacy and survival rates in pediatric and adult patients (Sanford & Lyseng-Williamson, 2008).

Clinical Trials and Approvals

Several clinical trials have been conducted to evaluate Nelarabine's efficacy and safety. A notable study by Cohen et al. (2006) detailed the clinical trials leading to the Food and Drug Administration's approval of Nelarabine for T-cell acute lymphoblastic leukemia/lymphoblastic lymphoma (Cohen et al., 2006). Additionally, Roecker, Stockert, and Kisor (2010) summarized the pharmacologic properties and clinical trial results of Nelarabine, addressing its current place in therapy based on available clinical trials (Roecker et al., 2010).

Safety And Hazards

Nelarabine may cause serious side effects on your central nervous system. Other common side effects include drowsiness, nausea, vomiting, diarrhea, constipation, numbness or tingling, headache, tiredness, or blurred vision .

Future Directions

Nelarabine is being used as salvage therapy as a bridge to hematopoietic stem cell transplantation. It is anticipated that an increasing number of treatment regimens will include nelarabine as a part of front-line therapy .

properties

IUPAC Name

(2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOXBSCIXZEQEQ-UHTZMRCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6046842
Record name Nelarabine
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Molecular Weight

297.27 g/mol
Source PubChem
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Physical Description

Solid
Record name Nelarabine
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Solubility

Slightly soluble to soluble in water, 1.39e+01 g/L
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Mechanism of Action

Once nelarabine is metabolized into ara-GTP, the metabolite accumulates in leukemic blasts and incorporates into DNA to exert its S phase-specific cytotoxic effects, leading to the induction of fragmentation and apoptosis. Ara-GTP competes with endogenous deoxyGTP (dGTP) for incorporation into DNA. Once ara-GTP is incorporated at the 3' end of DNA, further DNA elongation is inhibited, which signals apoptosis and leads to cellular destruction. Additional cytotoxic activities may exist, but these are not fully understood.
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Product Name

Nelarabine

CAS RN

121032-29-9
Record name Nelarabine
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Melting Point

209-217 °C (with decomposition), 209 - 217 °C (decomposition)
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Record name Nelarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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